2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a chlorophenyl group, a pyridazinone ring, and a methoxyethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the pyridazinone ring.
Attachment of the Methoxyethyl Acetamide Moiety: The final step involves the reaction of the intermediate compound with 2-methoxyethylamine and acetic anhydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorophenyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethoxyethyl)acetamide
- 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide
- 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide
Uniqueness
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl acetamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C15H16ClN3O3 |
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Molecular Weight |
321.76 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C15H16ClN3O3/c1-22-9-8-17-14(20)10-19-15(21)7-6-13(18-19)11-2-4-12(16)5-3-11/h2-7H,8-10H2,1H3,(H,17,20) |
InChI Key |
REAXJGIYPPTNBZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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